Piperazine Hydrobromide: Structural Elucidation, Physicochemical Profiling, and Applications in Advanced Drug Synthesis
Piperazine Hydrobromide: Structural Elucidation, Physicochemical Profiling, and Applications in Advanced Drug Synthesis
Executive Summary
Piperazine hydrobromide is a highly versatile, nitrogen-containing heterocyclic salt that serves as a foundational intermediate in pharmaceutical synthesis and drug development. This technical whitepaper provides an in-depth analysis of its structural formula, physicochemical properties, and mechanistic applications. By combining analytical characterization with field-proven experimental protocols, this guide equips researchers with the authoritative grounding required to leverage piperazine hydrobromide in complex synthetic workflows, such as palladium-catalyzed cross-couplings and the development of neuroactive or anthelmintic agents.
Chemical Identity & Structural Formula
Piperazine is a six-membered alicyclic heterocycle containing two nitrogen atoms at opposite positions (1,4-diazacyclohexane). In its hydrobromide salt form (1:1 ratio), one of the secondary amines is protonated by hydrobromic acid, yielding a stable, water-soluble crystalline solid ()[1]. The structural rigidity of the piperazine ring, which predominantly adopts a chair conformation, is a critical feature in medicinal chemistry, allowing for predictable spatial orientation of substituents.
The protonation of a single nitrogen atom (pKa ~9.8) while leaving the second nitrogen (pKa ~5.6) available for nucleophilic attack is a key strategic advantage in asymmetric synthesis and mono-alkylation/arylation reactions.
Fig 1: Chemical logic of piperazine hydrobromide salt formation.
Physicochemical Properties & Analytical Characterization
Understanding the exact physicochemical profile of piperazine hydrobromide is essential for optimizing reaction conditions, particularly in anhydrous catalytic cycles where moisture or incorrect stoichiometric ratios can quench transition metal catalysts.
| Property | Value | Clinical/Synthetic Relevance |
| Molecular Formula | C₄H₁₀N₂·HBr (or C₄H₁₁BrN₂) | Dictates stoichiometric calculations in synthesis[1]. |
| Molecular Weight | 167.05 g/mol | Essential for precise molarity in LC-MS and NMR[1]. |
| Exact Mass | 166.01 g/mol | Target m/z for high-resolution mass spectrometry. |
| CAS Registry Number | 59813-07-9 | Primary identifier for regulatory compliance. |
| PubChem CID | 3014804 | Database cross-referencing for structural data. |
| SMILES String | C1CNCCN1.Br | Computational modeling and cheminformatics[1]. |
| Stereocenters | 0 (Achiral) | Simplifies downstream chiral resolution needs[1]. |
Mechanistic Role in Drug Development
Piperazine is widely recognized as a "privileged scaffold" in drug discovery. Its incorporation into a drug molecule often improves aqueous solubility, modulates lipophilicity, and enhances binding affinity to specific biological targets.
1. Anthelmintic Applications: Historically, piperazine salts have been utilized as highly effective anthelmintic agents. The mechanism of action involves acting as a low-affinity agonist at gamma-aminobutyric acid (GABA) receptors on the nematode muscle membrane (). This binding triggers the opening of chloride ion channels, leading to an influx of Cl⁻ ions. The resulting hyperpolarization of the muscle cell membrane causes flaccid paralysis of the parasite, allowing it to be expelled from the host's gastrointestinal tract via normal peristalsis.
Fig 2: Mechanism of action for piperazine-induced anthelmintic paralysis.
2. Synthesis of CNS Therapeutics: In modern neuropharmacology, piperazine hydrobromide is a critical building block for synthesizing serotonin (5-HT) receptor modulators (). For example, the synthesis of advanced antidepressants relies heavily on the N-arylation of piperazine derivatives. The hydrobromide salt provides a stable, easily handled precursor for these complex cross-coupling reactions.
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each methodological choice is explicitly detailed to aid in troubleshooting and optimization.
Protocol 1: Analytical Verification of Piperazine Hydrobromide via LC-MS
Objective: To confirm the identity and purity of the piperazine hydrobromide precursor before deployment in sensitive catalytic reactions.
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Sample Preparation: Dissolve 1 mg of piperazine hydrobromide in 1 mL of LC-MS grade water/methanol (50:50 v/v).
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Causality: The high polarity of the salt requires an aqueous component for complete dissolution, while methanol aids in electrospray ionization (ESI) efficiency.
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Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column. Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
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Causality: Formic acid ensures the piperazine remains fully protonated, preventing peak tailing and improving retention time consistency.
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Mass Spectrometry Detection: Operate the mass spectrometer in ESI+ mode. Monitor for the protonated piperazine cation [M+H]⁺ at m/z 87.09.
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Causality: Since the hydrobromide salt dissociates in solution, the positive mode will exclusively detect the organic base.
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Counter-Ion Validation: Switch to ESI- mode to monitor the bromide anion [M-H]⁻ at m/z 79 and 81.
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Causality: Observing the characteristic ~1:1 isotopic ratio of ⁷⁹Br and ⁸¹Br confirms the presence of the hydrobromide counter-ion, validating the salt form.
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Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
Objective: To synthesize an N-aryl piperazine intermediate using piperazine hydrobromide and an aryl halide.
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Reagent Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), piperazine hydrobromide (1.2 eq), Pd₂(dba)₃ (0.02 eq), BINAP ligand (0.04 eq), and sodium tert-butoxide (NaOtBu) (3.0 eq) in anhydrous toluene.
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Causality: An excess of strong base (3.0 eq) is strictly required—one equivalent neutralizes the hydrobromide salt to liberate the free amine, while the remaining equivalents deprotonate the amine during the catalytic cycle to facilitate coordination to the palladium center.
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Degassing: Purge the mixture with ultra-pure nitrogen gas for 15 minutes.
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Causality: Palladium(0) catalysts are highly susceptible to oxidation. Removing dissolved oxygen prevents catalyst deactivation and homocoupling side reactions.
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Reaction Execution: Heat the mixture to 90°C for 12 hours under continuous magnetic stirring.
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Causality: Elevated temperatures provide the activation energy required for the challenging reductive elimination step of the catalytic cycle.
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Workup & Purification: Cool to room temperature, quench with water, and extract with ethyl acetate. Filter the organic layer through a pad of Celite to remove palladium black. Concentrate in vacuo and purify via silica gel flash chromatography.
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Causality: Celite filtration prevents transition metal contamination in the final product, which is a critical quality attribute for pharmaceutical-grade intermediates.
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Fig 3: Catalytic cycle of Pd-catalyzed amination using piperazine hydrobromide.
References
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FDA precisionFDA. "PIPERAZINE HYDROBROMIDE". precision.fda.gov. URL: [Link]
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National Center for Advancing Translational Sciences (NCATS). "PIPERAZINE HYDROBROMIDE". Inxight Drugs. URL:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 3014804, Piperazine hydrobromide". PubChem. URL:[Link]
